4-CHLORO-3-(5-{[(5Z)-4,6-DIOXO-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Overview
Description
4-CHLORO-3-(5-{[(5Z)-4,6-DIOXO-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a useful research compound. Its molecular formula is C19H13ClN2O5S and its molecular weight is 416.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid is 416.0233704 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Applications in Drug Discovery and Chemical Synthesis
Synthesis of Novel Compounds with Potential Biological Activities : Research has demonstrated the synthesis of novel heterocyclic compounds derived from similar structures, showcasing potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibition properties, analgesic, and anti-inflammatory activities, highlighting the versatility of such chemical structures in medicinal chemistry (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity : Derivatives with similar chemical backbones have been synthesized and assessed for antimicrobial efficacy. These studies underscore the potential of utilizing such compounds in developing new antimicrobial agents that can address a range of bacterial and fungal infections (Aisha Hossan et al., 2012).
Inhibition of Resistance Enzymes : Compounds containing similar structural motifs have shown activity in inhibiting key resistance enzymes in pathogens, like aminoglycoside 6'-N-acetyltransferase type Ib, which contributes to antibiotic resistance. This suggests the compound's potential application in combating drug-resistant infections by targeting specific resistance mechanisms (D. L. Lin et al., 2013).
Chemical Synthesis and Structural Studies : The compound's related structures have been used in chemical synthesis, demonstrating the versatility of such chemical frameworks in generating various heterocyclic compounds. This includes the synthesis of benzodifuranyl derivatives and the exploration of their chemical properties, paving the way for the development of new materials with potential applications in various fields (P. Tähtinen et al., 1999).
Mechanism of Action
Target of Action
The primary targets of this compound are the MDM2-p53 and MDMX-p53 protein-protein interactions . These proteins play a crucial role in the regulation of the cell cycle and apoptosis, making them important targets for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting the MDM2-p53 and MDMX-p53 protein-protein interactions . This inhibition disrupts the normal function of these proteins, leading to changes in cell cycle regulation and apoptosis .
Biochemical Pathways
The affected pathways primarily involve the regulation of the cell cycle and apoptosis. The inhibition of MDM2-p53 and MDMX-p53 interactions can lead to the activation of p53, a protein that plays a key role in these pathways . This can result in the arrest of the cell cycle and the initiation of apoptosis, thereby preventing the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the arrest of the cell cycle and the initiation of apoptosis . These effects can prevent the proliferation of cancer cells, potentially leading to the shrinkage of tumors .
Properties
IUPAC Name |
4-chloro-3-[5-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5S/c1-2-7-22-17(24)13(16(23)21-19(22)28)9-11-4-6-15(27-11)12-8-10(18(25)26)3-5-14(12)20/h2-6,8-9H,1,7H2,(H,25,26)(H,21,23,28)/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUBHUSCRDVGU-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)/C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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